Kinsenoside - 151870-74-5

Kinsenoside

Catalog Number: EVT-272003
CAS Number: 151870-74-5
Molecular Formula: C10H16O8
Molecular Weight: 264.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kinsenoside, chemically known as 3-(R)-3-β-D-glucopyranosyloxybutanolide [], is a naturally occurring glycoside primarily isolated from various species of the Anoectochilus orchid, also known as the "Jewel Orchid." [, , , , ] This plant is traditionally used in Chinese folk medicine for its numerous purported health benefits. [, , ] Kinsenoside belongs to the class of organic compounds known as glycosides, specifically a glucopyranoside, characterized by the presence of a glucose sugar molecule attached to another functional group via a glycosidic bond. [, ] This compound has attracted significant attention in scientific research due to its diverse pharmacological activities. [, , , , , , , , , ]

Future Directions
  • Clinical Trials: Conducting well-designed clinical trials is crucial to validate the preclinical findings and determine the efficacy and safety of Kinsenoside in humans. [, ] This would involve investigating its pharmacokinetic properties, optimal dosage regimens, and potential side effects.

  • Structure-Activity Relationship: Investigating the structure-activity relationship of Kinsenoside by synthesizing and evaluating the biological activity of its analogs could help identify more potent and selective derivatives with improved pharmacological profiles. []

  • Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and target specificity of Kinsenoside could improve its therapeutic efficacy and reduce potential side effects. []

  • Sustainable Production: Optimizing existing methods and exploring novel approaches for the sustainable production of Kinsenoside, such as through plant tissue culture and metabolic engineering, would be crucial to meet the increasing demand for this valuable compound. [, , ]

Goodyeroside A

    Compound Description: Goodyeroside A (3-(S)-3-β-D-glucopyranosyloxybutanolide) is a stereoisomer of kinsenoside, differing only in the configuration at the 3-position of the butanolide ring. Like kinsenoside, it is a glycosylated butanolide found in certain orchid species, particularly those within the Goodyera genus [, , ].

3-(R)-3-β-D-glucopyranosyloxy-4-hydroxybutanoic Acid

    Compound Description: This compound is a structurally related analog of kinsenoside, differing in the presence of a carboxylic acid group at the 4-position instead of a lactone ring []. It is found alongside kinsenoside in Anoectochilus formosanus and is likely involved in similar metabolic pathways [].

Methyl 4-β-D-glucopyranosyl-butanoate

    Compound Description: This compound is structurally related to kinsenoside but lacks the hydroxyl group at the 3-position of the butanolide ring and features a methyl ester instead of a lactone [].

    Relevance: Comparing the structure and activity of this compound to kinsenoside can shed light on the importance of the hydroxyl group and the lactone ring for kinsenoside's biological activity. The lack of significant antibacterial activity for this compound, unlike kinsenoside, suggests these structural features may be important for the latter's biological effects [].

2-(β-D-glucopyranosyloxymethyl)-5-hydroxymethylfuran

    Compound Description: This compound is a furan derivative with a glucopyranosyl substituent, found alongside kinsenoside in Anoectochilus formosanus [].

Corchoionoside C

    Compound Description: A glycosylated stilbene derivative found in Anoectochilus formosanus alongside kinsenoside [].

Source

Kinsenoside is predominantly sourced from the Anoectochilus species, which are orchids known for their medicinal properties. The extraction of kinsenoside from these plants involves various methods that aim to isolate this compound while preserving its bioactivity .

Classification

Kinsenoside is classified as a glycoside, specifically a glucoside, which refers to compounds that consist of a sugar moiety bound to a non-sugar moiety (aglycone). In the case of kinsenoside, it is characterized as a gamma-butyrolactone glycoside .

Synthesis Analysis

Methods

The synthesis of kinsenoside has been approached through various methods, including both chemical and enzymatic processes. A notable method involves a chemo-enzymatic approach that combines chemical synthesis with enzymatic glycosylation.

  1. Chemical Synthesis: The aglycones (R)-3-hydroxy-gamma-butyrolactone and (S)-3-hydroxy-gamma-butyrolactone are synthesized from D-malic acid and L-malic acid, respectively. This process typically involves multiple steps to achieve high yields .
  2. Enzymatic Glycosylation: The synthesized aglycones are then glycosylated using β-D-glucosidase in an organic-water system. This enzymatic step can yield kinsenoside and goodyeroside A with yields reaching up to 16.8% under optimized conditions .

Technical Details

Molecular Structure Analysis

Structure

Kinsenoside has a specific molecular structure characterized by the following components:

  • Molecular Formula: C12_{12}H22_{22}O6_{6}
  • Molecular Weight: 250.30 g/mol
  • Structural Features: It consists of a gamma-butyrolactone ring linked to a glucose moiety.

Data

The structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of kinsenoside during synthesis .

Chemical Reactions Analysis

Reactions

Kinsenoside undergoes various chemical reactions during its synthesis:

  1. Formation of Aglycones: The initial step involves the conversion of malic acid into the corresponding hydroxy-gamma-butyrolactones through reduction reactions.
  2. Glycosylation Reaction: The aglycones are then reacted with β-D-glucose in the presence of β-D-glucosidase to form kinsenoside through a glycosidic bond formation.

Technical Details

The glycosylation reaction typically requires controlled conditions such as temperature (around 50 °C) and specific pH levels (pH 6.0) to maximize yield and minimize side reactions .

Mechanism of Action

Kinsenoside exhibits its pharmacological effects through several mechanisms:

  1. Anti-inflammatory Activity: Kinsenoside inhibits pro-inflammatory cytokines and mediates signaling pathways that reduce inflammation.
  2. Hepatoprotective Effects: It protects liver cells from damage by modulating oxidative stress and apoptosis pathways.
  3. Anti-hyperglycemic Action: Kinsenoside enhances insulin sensitivity and glucose uptake in cells, contributing to its potential use in diabetes management .

Data

Research indicates that kinsenoside's effects on metabolic pathways can be quantified through various assays measuring cytokine levels, oxidative stress markers, and glucose metabolism indicators.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kinsenoside typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Kinsenoside is stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Reactivity: As a glycoside, it can undergo hydrolysis in acidic or basic conditions, releasing the aglycone component.
Applications

Kinsenoside has several scientific applications due to its therapeutic potential:

  1. Pharmaceutical Development: It is being explored for its efficacy in treating liver diseases, diabetes, and inflammatory conditions.
  2. Nutraceuticals: Kinsenoside is also considered for inclusion in dietary supplements aimed at improving metabolic health.
  3. Research Tool: Its unique properties make it valuable for studies investigating glycosides' roles in biological systems .
Biosynthesis and Natural Occurrence of Kinsenoside

Biogenetic Pathways in Anoectochilus Species

Kinsenoside (3-(R)-3-β-D-glucopyranosyloxybutanolide) is the principal bioactive compound in Anoectochilus species, synthesized via a glycosylation-dependent pathway. Recent transcriptomic and metabolomic analyses reveal a concise biosynthetic route:

  • Core Skeleton Formation: The aglycone precursor 3-hydroxy-γ-butyrolactone (3HBL) originates from malic acid through enzymatic reduction and lactonization [2] [3].
  • Glycosylation: UDP-glycosyltransferases (UGTs) catalyze the attachment of glucose to 3HBL. In A. roxburghii cv. ‘Jian ye’, 73 UGT genes were identified, with phylogenetics and expression profiling highlighting ArUGT78A1 and ArUGT91C2 as prime candidates for kinsenoside synthesis due to their high correlation with kinsenoside accumulation patterns [1] [4].
  • Regulatory Control: Auxin signaling upregulates UGT expression. Exogenous auxin application elevates kinsenoside yield by 40–60% in A. formosanus, confirming hormonal modulation of the pathway [1] [4].

Table 1: Key UGT Candidates in Kinsenoside Biosynthesis

UGT IdentifierExpression Level (FPKM)Response to AuxinSpecies
ArUGT78A1120.5 ± 15.23.2-fold increaseA. roxburghii
ArUGT91C298.7 ± 12.42.8-fold increaseA. roxburghii
AfUGT76B145.3 ± 8.1No significant changeA. formosanus

Quantitative HPLC analyses confirm interspecies variation: A. roxburghii cv. ‘Jian ye’ accumulates kinsenoside at 38.68 mg/g dry weight (DW), significantly higher than A. formosanus (22.10 mg/g DW) and A. burmannicus (18.45 mg/g DW) [1] [5].

Ecological Drivers of Kinsenoside Production in Tropical Medicinal Plants

Environmental factors critically modulate kinsenoside accumulation in Anoectochilus:

  • Light and Stress: Protocorm-like bodies (PLBs) of A. roxburghii cultured in darkness exhibit 3.5-fold higher kinsenoside (34.27 mg/g FW) than light-exposed PLBs. This aligns with ecological stress responses, where secondary metabolites accumulate under suboptimal growth conditions [5]. Drought and high salinity similarly upregulate UGT expression by 40–70% in rhizome cultures [9] [10].
  • Nutrient Optimization: In bioreactor systems, sucrose concentration directly impacts yield. A. lylei rhizomes cultured with 35 g/L sucrose yield 20.67 g/L DW biomass and 2.94 mg/g DW kinsenoside—surpassing field-grown plants (1.82 mg/g DW) [9]. Nitrogen sources also modulate production: peptone supplementation increases kinsenoside by 25% compared to inorganic nitrogen [9].
  • Soil Microbiome Interactions: Symbiosis with mycorrhizal fungi (e.g., Ceratobasidium sp. AR2) enhances kinsenoside accumulation by 30% via upregulation of glucose metabolism genes, highlighting microbial influence on biosynthetic efficiency [1] [4].

Table 2: Environmental Stressors and Kinsenoside Responses

StressorExperimental SystemKinsenoside ChangeKey Metabolic Shift
DarknessPLB cultures+245% vs. lightRedirects carbon to glycoside synthesis
35 g/L sucroseA. lylei rhizomes+61% vs. controlEnhances UDP-glucose pools
DroughtGreenhouse-grown plants+42% vs. well-wateredInduces stress-responsive UGTs
Mycorrhizal symbiosisField-grown A. roxburghii+30% vs. non-symbioticUpregulates glucose transporters

Epimeric Variations: Kinsenoside vs. Goodyeroside A

Kinsenoside and its C-3 epimer goodyeroside A exhibit distinct bioactivities due to stereochemical differences:

  • Structural Divergence: Kinsenoside possesses an (R)-configuration at the C-3 chiral center, while goodyeroside A has an (S)-configuration. This difference alters molecular conformation, impacting receptor binding [2] [3].
  • Biosynthetic Origins: Kinetic studies confirm UGTs in Anoectochilus favor 3(R)-HBL, yielding kinsenoside. Conversely, Goodyera species produce goodyeroside A via stereoselective glycosylation of 3(S)-HBL [2] [3].
  • Functional Implications:
  • Anti-inflammatory Activity: Kinsenoside inhibits NF-κB signaling (IC₅₀ = 12.3 μM), reducing IL-6 and TNF-α by 70–80%. Goodyeroside A shows 50% weaker inhibition due to poor PPARγ binding [2] [6].
  • Metabolic Effects: Kinsenoside suppresses PPARγ and C/EBPα during adipogenesis, countering obesogens like BBP. Goodyeroside A exerts negligible effects on these targets [6].
  • Synthetic Accessibility: Chemoenzymatic synthesis yields both epimers using chiral malic acid precursors. d-Malic acid affords kinsenoside, while l-malic acid generates goodyeroside A [2] [3].

Table 3: Bioactivity Comparison of Epimers

BioactivityKinsenoside (R)Goodyeroside A (S)Molecular Target
NF-κB inhibitionIC₅₀ = 12.3 μMIC₅₀ = 24.7 μMIκB kinase complex
Adipogenesis suppression85% reduction at 50 μM20% reduction at 50 μMPPARγ/C/EBPα pathway
HepatoprotectionEffective at 10 mg/kgInactiveNrf2 antioxidant pathway

Properties

CAS Number

151870-74-5

Product Name

Kinsenoside

IUPAC Name

(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

InChI

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1

InChI Key

MQEPWBMWFIVRPS-ZGSHZZHUSA-N

SMILES

O=C1OC[C@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C1

Solubility

Soluble in DMSO

Synonyms

3-glucopyranosyloxybutanolide
kinsenoside

Canonical SMILES

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.